Neohesperidin

Catalog No.
S536975
CAS No.
13241-33-3
M.F
C28H34O15
M. Wt
610.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neohesperidin

CAS Number

13241-33-3

Product Name

Neohesperidin

IUPAC Name

7-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C28H34O15

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28?/m0/s1

InChI Key

ARGKVCXINMKCAZ-VJROLDEYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Neohesperidin; Hesperetin 7-Neohesperidoside; NSC 31048;

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Description

The exact mass of the compound Neohesperidin is 610.1898 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of dihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neohesperidin (NHP)

Neohesperidin is a flavonoid compound predominantly found in citrus fruits, particularly in the peel and pulp of bitter oranges (Citrus aurantium). It is known for its unique structure, which consists of a glycoside formed from the flavanone hesperidin. Neohesperidin exhibits a variety of biological activities, including antioxidant properties and potential health benefits, making it a subject of interest in both food and pharmaceutical industries. Its chemical formula is C28H32O15, and it has a molecular weight of 624.55 g/mol.

Typical for flavonoids:

  • Hydrogenation: Neohesperidin can be hydrogenated to produce neohesperidin dihydrochalcone, an artificial sweetener that masks bitter flavors. This reaction typically involves the use of catalysts such as potassium hydroxide and hydrogen gas under controlled conditions .
  • Esterification: Neohesperidin reacts with oxoacids and carboxylic acids to form esters. This reaction is often facilitated by acid catalysts or enzymes, such as lipases, which can enhance the yield of the esterification process .
  • Oxidation: Alcohol groups within neohesperidin can be oxidized to form aldehydes or ketones, depending on the reagents used .

Neohesperidin exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to possess significant antioxidant capabilities, which help in combating oxidative stress and may reduce the risk of chronic diseases .
  • Anti-inflammatory Effects: Neohesperidin has demonstrated potential in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .
  • Sweetness Masking: As mentioned earlier, neohesperidin dihydrochalcone is effective in masking bitter tastes in food products, enhancing palatability without adding calories .

The synthesis of neohesperidin and its derivatives can be achieved through several methods:

  • Extraction from Citrus Fruits: Neohesperidin is primarily extracted from bitter oranges using methods like solvent extraction or supercritical fluid extraction.
  • Hydrogenation: The conversion of neohesperidin to neohesperidin dihydrochalcone involves hydrogenation using catalysts such as palladium or platinum under high pressure .
  • Reduction Reactions: Sodium borohydride can be used to reduce neohesperidin to its dihydrochalcone form in methanol or ethanol as solvents under controlled temperatures .

Neohesperidin has various applications across different fields:

  • Food Industry: It is widely used as a natural sweetener and flavor enhancer due to its ability to mask bitterness. It is approved as a food additive in several regions, including the European Union (E-959) and by the FDA in the United States .
  • Pharmaceuticals: Neohesperidin is utilized as an excipient in drug formulations to improve taste and stability. Its antioxidant properties also make it a candidate for health supplements .
  • Cosmetics: Due to its antioxidant properties, neohesperidin is incorporated into cosmetic products aimed at reducing skin aging and improving skin health.

Research on neohesperidin's interactions with other compounds has revealed several interesting findings:

  • Synergistic Effects with Other Sweeteners: Neohesperidin enhances the sweetness profile when combined with other artificial sweeteners like aspartame and saccharin, allowing for lower concentrations to achieve desired sweetness levels .
  • Metabolic Interactions: Studies have shown that neohesperidin can influence metabolic pathways related to glucose metabolism, potentially offering benefits for managing blood sugar levels .

Several compounds exhibit similarities to neohesperidin but differ in structure and biological activity:

CompoundStructure TypeKey Characteristics
HesperidinFlavonoid glycosidePrecursor to neohesperidin; exhibits anti-inflammatory effects.
NobiletinFlavonoidKnown for neuroprotective effects; more potent antioxidant than neohesperidin.
QuercetinFlavonoidStrong antioxidant; involved in various health benefits including anti-cancer properties.
RutinFlavonoid glycosideUsed for its anti-inflammatory and antioxidant properties; similar sweetness masking ability.

Neohesperidin stands out due to its unique ability to mask bitterness effectively while providing a sweet taste profile that is stable under heat and acidic conditions, unlike many other sweeteners which may degrade or lose effectiveness under similar circumstances .

Neohesperidin is a flavanone glycoside with the molecular formula C28H34O15 and a molecular weight of 610.56-610.57 g/mol [1] [2] [3] [4]. The compound is registered under CAS number 13241-33-3 [5] [3] [4]. Structurally, neohesperidin consists of the aglycone hesperetin linked to the disaccharide neohesperidose through a glycosidic bond at the 7-hydroxyl position [5] [6] [7].

The complete IUPAC nomenclature for neohesperidin is (2S)-7-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyloxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one [2] [4]. The structure contains a total of 11 defined stereocenters [2], with the flavanone moiety exhibiting S-configuration at the C-2 position [8] [6] [7].

The neohesperidose sugar moiety is characterized by an α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose linkage [6] [7], which distinguishes neohesperidin from its structural analog hesperidin, where the sugar component is rutinose with an α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose linkage [9] [10]. This subtle difference in glycosidic linkage position significantly affects the compound's properties and biological activities.

Physicochemical Characteristics

Melting and Boiling Points

Neohesperidin exhibits a melting point range of 237.0-244.0°C, with most sources reporting values between 239-243°C [3] [4] [11]. The decomposition temperature has been precisely determined at 246.4°C under atmospheric pressure (1.011 hPa) [11]. Thermogravimetric analysis reveals that neohesperidin remains thermally stable up to 250°C without significant weight loss, followed by thermal decomposition between 250-450°C [12].

The predicted boiling point of neohesperidin is 933.7±65.0°C [3] [13], though this value represents a theoretical calculation rather than experimental determination due to the compound's thermal decomposition occurring well below this temperature. The compound demonstrates thermal stability within the range of 0-250°C under inert atmospheric conditions [12].

Solubility Parameters

Neohesperidin exhibits poor water solubility, with reported values of 3.98 mg/L at 20°C [3] [13] and 161.81 μg/mL at physiological temperature (37°C) [12] [14]. This limited aqueous solubility represents a significant challenge for pharmaceutical and food applications. The compound shows slight solubility in dimethyl sulfoxide (DMSO) and pyridine [3] [13].

The partition coefficient (LogP) of neohesperidin is -0.69 at 20°C [3] [13], indicating its hydrophilic nature despite the poor water solubility. This apparent contradiction is explained by the compound's strong intermolecular hydrogen bonding and crystalline structure. Studies have demonstrated that inclusion complex formation with hydroxypropyl-β-cyclodextrin can dramatically improve solubility, increasing it from 161.81 μg/mL to 1927.12 μg/mL at 37°C [12].

Stability Under Various Conditions

Neohesperidin demonstrates pH-dependent stability, with optimal stability occurring at pH 4.50 [15]. Under these conditions, the compound exhibits first-order degradation kinetics with an activation energy of 45.8 kJ/mol [15]. The time required for 10% degradation (t90%) at 20°C is 164 days under optimal pH conditions [15].

The compound is sensitive to heat and should be stored under refrigerated conditions (2-8°C) in sealed, dry environments [4] [11]. Neohesperidin shows susceptibility to oxidation and requires protection from light during storage [4] [11]. The vapor pressure at 20°C is effectively zero (0 Pa) [3] [11], indicating minimal volatility under normal storage conditions.

Spectroscopic Properties

UV-Visible Spectroscopy

Neohesperidin exhibits characteristic UV-visible absorption with a maximum wavelength (λmax) at 284 nm [12] [16]. Some sources report the absorption maximum at 283 nm [17], representing minor variations in measurement conditions. This absorption is attributed to the conjugated π-electron system of the flavanone chromophore and provides the basis for quantitative analytical methods.

The UV-visible spectroscopic behavior of neohesperidin remains unchanged upon cyclodextrin complexation, with the absorption intensity increasing proportionally with cyclodextrin concentration while maintaining the same wavelength maximum [12]. This property is utilized in phase solubility studies and complex formation analysis.

FTIR Analysis

Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands that provide structural information about neohesperidin. The hydroxyl groups (-OH) exhibit double peaks at 3510 cm⁻¹ and 3409 cm⁻¹ [12]. The C-H stretching vibration of the cyclomethoxyl group on the B-ring appears at 2923 cm⁻¹, which shifts to 2928 cm⁻¹ upon complex formation [12].

The carbonyl (C=O) stretching vibration of the C-ring appears at 1642 cm⁻¹ [12], while the benzene ring skeleton C=C stretching vibration is observed at 1510 cm⁻¹ [12]. The glycosidic C-O-C stretching vibration appears at 1027 cm⁻¹ [12], providing information about the sugar moiety attachment. These spectroscopic signatures are valuable for structural confirmation and purity assessment.

NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for neohesperidin. Complete ¹H and ¹³C NMR assignments are available from high-resolution studies conducted using a Bruker Avance III 500 MHz spectrometer [18]. Samples are typically prepared at 5 mg concentration in DMSO-d₆ with tetramethylsilane (TMS) as the internal reference [18].

The comprehensive NMR database includes assigned chemical shifts for all carbon and hydrogen atoms in the molecule [18]. Key chemical shift assignments include carbonyl carbon resonances, aromatic carbon signals, and distinctive sugar proton patterns. The ¹H NMR spectrum shows characteristic signals for methyl groups, aromatic protons, and sugar moiety protons that can be used for structural elucidation and purity determination.

Two-dimensional NMR experiments, including ¹H-¹H TOCSY (Total Correlation Spectroscopy), provide connectivity information and aid in complete structural assignment [18]. The NMR data supports the established structure and stereochemistry of neohesperidin.

C-2 Epimers and Stereochemistry

Neohesperidin, like other flavanone glycosides, possesses a chiral center at the C-2 position of the flavanone moiety [8]. The naturally occurring form exhibits the 2S-configuration, while the corresponding 2R-epimer can be present as an impurity or degradation product [8]. High-performance liquid chromatography (HPLC) analysis using polysaccharide-derived chiral stationary phases (CHIRALPAK IB) can effectively separate neohesperidin from its C-2 epimer [8].

Commercial samples of neohesperidin typically contain the 2S-form as the predominant stereoisomer, with relative ratios of approximately 84% 2S-form to 16% 2R-epimer [8]. This epimerization can occur during extraction, purification, or storage processes, particularly under alkaline conditions or elevated temperatures.

The stereochemical configuration at C-2 significantly affects the biological activity and pharmacological properties of neohesperidin. The 2S-configuration is associated with the natural bioactive form, while the 2R-epimer may exhibit different or reduced biological activities. Analytical methods for stereochemical purity assessment are important for quality control in pharmaceutical and food applications.

Structural Relationship to Other Flavonoids

Comparison with Hesperidin

Neohesperidin and hesperidin are structural analogs that share the same aglycone (hesperetin) and molecular formula (C28H34O15) [1] [9], but differ significantly in their sugar moieties [6] [7] [9] [10]. The key structural difference lies in the rhamnose attachment to glucose: neohesperidin contains neohesperidose with an α-L-rhamnopyranosyl-(1→2)-β-D-glucose linkage, while hesperidin contains rutinose with an α-L-rhamnopyranosyl-(1→6)-β-D-glucose linkage [6] [7] [9] [10].

This seemingly minor difference in glycosidic linkage position (1→2 versus 1→6) results in dramatically different taste properties. Neohesperidin exhibits bitter taste characteristics, while hesperidin is essentially tasteless [10]. The structural difference also affects solubility, stability, and biological activity profiles. Both compounds undergo similar alkaline degradation pathways but yield different degradation products: hesperidin produces isoferulic acid, while neohesperidin yields isovanillin and phloroacetophenone [6] [7].

Relationship to Hesperetin

Hesperetin (C16H14O6) serves as the aglycone component of neohesperidin [19] [20] [21]. The relationship between neohesperidin and hesperetin represents a classic glycoside-aglycone pair, where the sugar moiety (neohesperidose) is attached to the 7-hydroxyl position of hesperetin [5] [19] [7]. This glycosylation significantly alters the physicochemical properties, including solubility, stability, and bioavailability.

Enzymatic hydrolysis of neohesperidin using specific glycosidases can cleave the glycosidic bond to yield hesperetin and neohesperidose [9]. Conversely, the biosynthetic pathway involves glycosyltransferase-mediated attachment of sugar moieties to the hesperetin backbone [22]. The glycosylation pattern affects the compound's biological activities, with some studies showing that hesperetin exhibits higher antioxidant and antimicrobial activities compared to its glycosylated derivatives [23].

The metabolic relationship between neohesperidin and hesperetin is also significant, as gut microflora can convert neohesperidin to hesperetin through deglycosylation processes, potentially affecting the bioavailability and therapeutic effects of the parent compound [19] [24].

Table 1: Physical and Chemical Properties of Neohesperidin

PropertyValueSource
Molecular FormulaC₂₈H₃₄O₁₅ [1] [2] [3]
Molecular Weight (g/mol)610.56-610.57 [1] [3] [4]
CAS Number13241-33-3 [5] [3] [4]
Melting Point (°C)237.0-244.0 (239-243) [3] [4] [11]
Boiling Point (°C)933.7±65.0 (Predicted) [3] [13]
Density (g/cm³)1.65±0.1 (Predicted) [3] [13]
Water Solubility (mg/L at 20°C)3.98 (161.81 μg/mL) [3] [13] [11]
LogP-0.69 [3] [13]
pKa7.14±0.40 (Predicted) [3] [13]
Vapor Pressure (Pa at 20°C)0 [3] [11]
AppearanceWhite to light yellow powder/crystal [3] [4] [13]
Specific Rotation-97° (C=1, Pyridine) [4]
Storage Temperature (°C)2-8 (Refrigerated) [4] [11]

Table 2: Spectroscopic Properties of Neohesperidin

Spectroscopic MethodWavelength/Wavenumber/Chemical ShiftNotes/ApplicationsReference
UV-Visible Spectroscopyλmax = 284 nm (283 nm)Maximum absorption for quantitative analysis [12] [16] [17]
FTIR - Hydroxyl Groups (-OH)3510 cm⁻¹ and 3409 cm⁻¹Double peaks indicating hydroxyl groups [12]
FTIR - C-H Stretching2923 cm⁻¹ (2928 cm⁻¹ in complex)Cyclomethoxyl group vibration [12]
FTIR - Carbonyl (C=O)1642 cm⁻¹C-ring carbonyl stretching [12]
FTIR - Benzene Ring (C=C)1510 cm⁻¹Aromatic ring skeleton vibration [12]
FTIR - C-O-C Stretching1027 cm⁻¹Glycosidic bond characterization [12]
¹H NMR - Sample Conditions5 mg in DMSO-d₆, ref: TMSSample preparation conditions [18]
¹H NMR - SpectrometerBruker Avance III - 500 MHzHigh-resolution NMR analysis [18]
¹³C NMR - Available DataComplete assignment availableStructural elucidation data [18]

Table 3: Stability and Thermal Properties of Neohesperidin

ParameterValue/RangeMethod/ConditionsReference
Thermal Decomposition Onset250°CTG-DTG analysis [12]
Thermal Stability Range0-250°C (no change)Thermogravimetric analysis [12]
Decomposition Temperature246.4°C at 1.011 hPaDSC analysis [11]
Storage StabilityStable under dry conditionsStandard storage conditions [4] [11]
pH Stability (optimal)pH 4.50pH-dependent stability study [15]
Light SensitivityHeat sensitiveGeneral handling requirements [4] [11]
Oxidation ResistanceSusceptible to oxidationChemical stability assessment [11]
Activation Energy (Ea)45.8 kJ mol⁻¹Arrhenius relationship [15]
t₉₀% at 20°C164 daysAccelerated stability testing [15]
Heat SensitivityAvoid heat exposureManufacturer recommendations [4] [11]

Table 4: Structural Comparison of Neohesperidin with Related Compounds

CompoundSugar MoietyLinkage PositionMolecular FormulaStereochemistryReference
NeohesperidinNeohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucose)7-O-positionC₂₈H₃₄O₁₅2S-configuration [5] [1] [6] [7]
HesperidinRutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucose)7-O-positionC₂₈H₃₄O₁₅2S-configuration [9] [10]
HesperetinNone (aglycone)Not applicableC₁₆H₁₄O₆2S-configuration [19] [20]
NeohesperidoseDisaccharide (1→2 linkage)Not applicableC₁₂H₂₂O₁₀α(1→2) linkage [6] [7] [10]
RutinoseDisaccharide (1→6 linkage)Not applicableC₁₂H₂₂O₁₀α(1→6) linkage [9] [10]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

610.18977037 g/mol

Monoisotopic Mass

610.18977037 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Melting Point

244 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OA5C88H3L0

Other CAS

13241-33-3

Wikipedia

Neohesperidin

Dates

Modify: 2023-08-15
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2: Wu H, Liu Y, Chen X, Zhu D, Ma J, Yan Y, Si M, Li X, Sun C, Yang B, He Q, Chen K. Neohesperidin Exerts Lipid-Regulating Effects in vitro and in vivo via Fibroblast Growth Factor 21 and AMP-Activated Protein Kinase/Sirtuin Type 1/Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1α Signaling Axis. Pharmacology. 2017;100(3-4):115-126. doi: 10.1159/000452492. Epub 2017 May 30. PubMed PMID: 28554169.
3: Tan Z, Cheng J, Liu Q, Zhou L, Kenny J, Wang T, Lin X, Yuan J, Quinn JMW, Tickner J, Hong G, Qin A, Zhao J, Xu J. Neohesperidin suppresses osteoclast differentiation, bone resorption and ovariectomised-induced osteoporosis in mice. Mol Cell Endocrinol. 2017 Jan 5;439:369-378. doi: 10.1016/j.mce.2016.09.026. Epub 2016 Sep 21. PubMed PMID: 27664516.
4: Xia X, Fu J, Song X, Shi Q, Su C, Song E, Song Y. Neohesperidin dihydrochalcone down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts. Free Radic Biol Med. 2015 Dec;89:522-32. doi: 10.1016/j.freeradbiomed.2015.08.023. Epub 2015 Oct 8. PubMed PMID: 26453923.
5: Shi Q, Song X, Fu J, Su C, Xia X, Song E, Song Y. Artificial sweetener neohesperidin dihydrochalcone showed antioxidative, anti-inflammatory and anti-apoptosis effects against paraquat-induced liver injury in mice. Int Immunopharmacol. 2015 Dec;29(2):722-729. doi: 10.1016/j.intimp.2015.09.003. Epub 2015 Sep 9. PubMed PMID: 26362205.
6: Su C, Xia X, Shi Q, Song X, Fu J, Xiao C, Chen H, Lu B, Sun Z, Wu S, Yang S, Li X, Ye X, Song E, Song Y. Neohesperidin Dihydrochalcone versus CCl₄-Induced Hepatic Injury through Different Mechanisms: The Implication of Free Radical Scavenging and Nrf2 Activation. J Agric Food Chem. 2015 Jun 10;63(22):5468-75. doi: 10.1021/acs.jafc.5b01750. Epub 2015 May 28. PubMed PMID: 25978654.
7: Ho SL, Poon CY, Lin C, Yan T, Kwong DW, Yung KK, Wong MS, Bian Z, Li HW. Inhibition of β-amyloid Aggregation By Albiflorin, Aloeemodin And Neohesperidin And Their Neuroprotective Effect On Primary Hippocampal Cells Against β-amyloid Induced Toxicity. Curr Alzheimer Res. 2015;12(5):424-33. PubMed PMID: 25938872.
8: Kashani-Amin E, Ebrahim-Habibi A, Larijani B, Moosavi-Movahedi AA. Effect of neohesperidin dihydrochalcone on the activity and stability of alpha-amylase: a comparative study on bacterial, fungal, and mammalian enzymes. J Mol Recognit. 2015 Oct;28(10):605-13. doi: 10.1002/jmr.2473. Epub 2015 Mar 25. PubMed PMID: 25808616.
9: Jia S, Hu Y, Zhang W, Zhao X, Chen Y, Sun C, Li X, Chen K. Hypoglycemic and hypolipidemic effects of neohesperidin derived from Citrus aurantium L. in diabetic KK-A(y) mice. Food Funct. 2015 Mar;6(3):878-86. doi: 10.1039/c4fo00993b. PubMed PMID: 25620042.
10: Gong N, Zhang B, Yang D, Gao Z, Du G, Lu Y. Development of new reference material neohesperidin for quality control of dietary supplements. J Sci Food Agric. 2015 Jul;95(9):1885-91. doi: 10.1002/jsfa.6893. Epub 2014 Oct 6. PubMed PMID: 25170574.
11: Hamdan DI, Mahmoud MF, Wink M, El-Shazly AM. Effect of hesperidin and neohesperidin from bittersweet orange (Citrus aurantium var. bigaradia) peel on indomethacin-induced peptic ulcers in rats. Environ Toxicol Pharmacol. 2014 May;37(3):907-15. doi: 10.1016/j.etap.2014.03.006. Epub 2014 Mar 15. PubMed PMID: 24691249.
12: Hu L, Li L, Xu D, Xia X, Pi R, Xu D, Wang W, Du H, Song E, Song Y. Protective effects of neohesperidin dihydrochalcone against carbon tetrachloride-induced oxidative damage in vivo and in vitro. Chem Biol Interact. 2014 Apr 25;213:51-9. doi: 10.1016/j.cbi.2014.02.003. Epub 2014 Feb 14. PubMed PMID: 24530446.
13: Wang X, Pan Y, Jianshe M, Shi S, Zheng X, Xiang Z. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of neohesperidin dihydrochalcone in rats. Xenobiotica. 2014 Jun;44(6):555-61. doi: 10.3109/00498254.2013.861950. Epub 2013 Nov 25. PubMed PMID: 24274324.
14: Wang JJ, Cui P. Neohesperidin attenuates cerebral ischemia-reperfusion injury via inhibiting the apoptotic pathway and activating the Akt/Nrf2/HO-1 pathway. J Asian Nat Prod Res. 2013 Sep;15(9):1023-37. doi: 10.1080/10286020.2013.827176. Epub 2013 Aug 16. PubMed PMID: 23952707.
15: Kashani-Amin E, Larijani B, Ebrahim-Habibi A. Neohesperidin dihydrochalcone: presentation of a small molecule activator of mammalian alpha-amylase as an allosteric effector. FEBS Lett. 2013 Mar 18;587(6):652-8. doi: 10.1016/j.febslet.2013.01.022. Epub 2013 Feb 1. PubMed PMID: 23376024.
16: Xu F, Zang J, Chen D, Zhang T, Zhan H, Lu M, Zhuge H. Neohesperidin induces cellular apoptosis in human breast adenocarcinoma MDA-MB-231 cells via activating the Bcl-2/Bax-mediated signaling pathway. Nat Prod Commun. 2012 Nov;7(11):1475-8. PubMed PMID: 23285810.
17: Zhang J, Sun C, Yan Y, Chen Q, Luo F, Zhu X, Li X, Chen K. Purification of naringin and neohesperidin from Huyou (Citrus changshanensis) fruit and their effects on glucose consumption in human HepG2 cells. Food Chem. 2012 Dec 1;135(3):1471-8. doi: 10.1016/j.foodchem.2012.06.004. Epub 2012 Jun 13. PubMed PMID: 22953882.
18: Zhang J, Zhu X, Luo F, Sun C, Huang J, Li X, Chen K. Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography. J Sep Sci. 2012 Jan;35(1):128-36. doi: 10.1002/jssc.201100695. Epub 2011 Nov 21. PubMed PMID: 22102373.
19: Tong L, Zhou D, Gao J, Zhu Y, Sun H, Bi K. Simultaneous determination of naringin, hesperidin, neohesperidin, naringenin and hesperetin of Fractus aurantii extract in rat plasma by liquid chromatography tandem mass spectrometry. J Pharm Biomed Anal. 2012 Jan 25;58:58-64. doi: 10.1016/j.jpba.2011.05.001. Epub 2011 May 11. PubMed PMID: 22018980.
20: Lee JH, Lee SH, Kim YS, Jeong CS. Protective effects of neohesperidin and poncirin isolated from the fruits of Poncirus trifoliata on potential gastric disease. Phytother Res. 2009 Dec;23(12):1748-53. doi: 10.1002/ptr.2840. PubMed PMID: 19367677.

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